GLX481304

Description

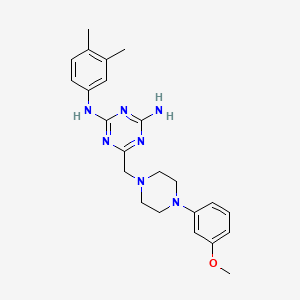

The exact mass of the compound N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is 419.24335857 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O/c1-16-7-8-18(13-17(16)2)25-23-27-21(26-22(24)28-23)15-29-9-11-30(12-10-29)19-5-4-6-20(14-19)31-3/h4-8,13-14H,9-12,15H2,1-3H3,(H3,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKSULQULJWEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GLX481304: A Technical Guide to its Mechanism of Action as a Selective Nox2 and Nox4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLX481304 is a novel small molecule compound identified as a specific and potent inhibitor of NADPH oxidase isoforms 2 (Nox2) and 4 (Nox4). These enzymes are key producers of reactive oxygen species (ROS) in cardiomyocytes and are implicated in the pathophysiology of ischemia-reperfusion (I/R) injury.[1][2][3] this compound has demonstrated a significant ability to suppress ROS production in isolated mouse cardiomyocytes, leading to improved contractile function following hypoxic challenge.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, effects on cellular function, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Selective Inhibition of Nox2 and Nox4

This compound exerts its biological effects through the direct inhibition of Nox2 and Nox4 enzymes. This inhibition curtails the production of ROS, which are key signaling molecules and mediators of cellular damage in various pathological conditions, particularly in the cardiovascular system.

Signaling Pathway

The primary signaling pathway affected by this compound is the NADPH oxidase-mediated generation of ROS. In cardiomyocytes, Nox2 and Nox4 are the predominant isoforms. Under conditions of stress, such as ischemia-reperfusion, these enzymes are activated, leading to an overproduction of superoxide and hydrogen peroxide. This excess ROS can lead to oxidative damage of cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis. This compound intervenes by directly inhibiting the catalytic activity of Nox2 and Nox4, thereby mitigating the downstream detrimental effects of excessive ROS.

References

- 1. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Langendorff-perfused mouse heart preparation, IPC, and I/R injury. [bio-protocol.org]

GLX481304: A Technical Whitepaper on a Novel Dual NOX2/NOX4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLX481304 is a novel small molecule identified as a potent and specific dual inhibitor of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4). These enzymes are significant sources of reactive oxygen species (ROS) in cardiomyocytes and are implicated in the pathophysiology of ischemia-reperfusion injury.[1][2][3][4] this compound has demonstrated the ability to reduce ROS production in isolated mouse cardiomyocytes and improve the contractile function of the heart following ischemia-reperfusion, suggesting its potential as a therapeutic agent for ischemic heart disease.[5] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, inhibitory activity, and detailed experimental protocols.

Chemical Properties and Structure

This compound is a small molecule with the following physicochemical properties:

| Property | Value |

| CAS Number | 701224-63-7 |

| Molecular Formula | C23H29N7O |

| Molecular Weight | 419.533 g/mol |

| Appearance | Solid |

| Solubility | 10 mM in DMSO |

A structurally related compound, GLX481369, which is redox-active, has been used as a negative control in experiments to confirm that the effects of this compound are not due to general antioxidant properties.

Mechanism of Action and Selectivity

This compound functions as a specific inhibitor of the NOX2 and NOX4 isoforms of NADPH oxidase. By inhibiting these enzymes, this compound directly reduces the production of ROS, which has been shown to be beneficial in the context of ischemia-reperfusion injury in the heart. The inhibition of ROS production by this compound has been observed to improve cardiomyocyte contractility.

Inhibitory Activity and Specificity

This compound was identified through a high-throughput screen and has been shown to be a potent inhibitor of both NOX2 and NOX4 with an IC50 of 1.25 µM for both isoforms. Importantly, it displays negligible inhibitory effects on the NOX1 isoform, highlighting its specificity.

| Target Isoform | IC50 (µM) | Cell Line/System |

| NOX1 | Negligible | CHO cells |

| NOX2 | 1.25 | Human neutrophils |

| NOX4 | 1.25 | HEK 293 cells |

Experimental Protocols

Determination of NOX Isoform Specificity

The inhibitory effect of this compound on different NOX isoforms was assessed using specific cell-based assays.

-

NOX1 Inhibition Assay:

-

Chinese Hamster Ovary (CHO) cells overexpressing NOX1 were utilized.

-

Hydrogen peroxide production was measured using an Amplex Red-based fluorescence assay.

-

-

NOX2 Inhibition Assay:

-

Human neutrophils were stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce ROS production via NOX2.

-

The inhibitory effect of this compound on ROS generation was then quantified.

-

-

NOX4 Inhibition Assay:

-

The compound was initially identified in a high-throughput screen using T-Rex-293 cells with inducible NOX4 expression.

-

This was later confirmed using a HEK 293 cell line that constitutively overexpresses NOX4.

-

Hydrogen peroxide production was measured using an Amplex Red-based fluorescence assay.

-

Assessment of ROS Production in Cardiomyocytes

The effect of this compound on ROS production in isolated mouse cardiomyocytes was evaluated following a hypoxia-reoxygenation challenge.

-

Cell Isolation: Cardiomyocytes were isolated from adult C57BL/6 mice.

-

Hypoxia-Reoxygenation: The isolated cells were subjected to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion.

-

Treatment: Cells were treated with either this compound or a solvent control.

-

ROS and Calcium Measurement: Cells were loaded with ROS and Ca2+ fluorescent sensors, and the fluorescence intensity was measured to quantify ROS production and intracellular calcium levels.

Evaluation of Cardiac Contractility

The impact of this compound on the contractile function of the whole heart was assessed using a modified Langendorff setup.

-

Heart Perfusion: Isolated mouse hearts were retrogradely perfused using a Langendorff apparatus.

-

Ischemia-Reperfusion Challenge: The hearts were subjected to a period of global ischemia followed by reperfusion.

-

Treatment: this compound was included in the perfusion solution for the treated group.

-

Functional Measurement: Cardiac contractile function and coronary flow resistance were measured and compared between the treated and control groups.

Conclusion

This compound is a promising pharmacological tool for studying the roles of NOX2 and NOX4 in cardiovascular physiology and pathology. Its demonstrated efficacy in improving cardiac function after ischemia-reperfusion in preclinical models suggests its potential as a therapeutic candidate for ischemic heart disease. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance its development.

References

- 1. researchgate.net [researchgate.net]

- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

GLX481304: A Technical Guide to a Novel Dual NOX2/NOX4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of GLX481304, a potent and selective dual inhibitor of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4). This document details the experimental data, protocols, and relevant signaling pathways associated with this compound, offering a comprehensive resource for researchers in cardiovascular disease and related fields.

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction is a key contributor to the pathophysiology of numerous diseases, including ischemia-reperfusion injury. The NADPH oxidase (NOX) family of enzymes are major sources of cellular ROS. In the heart, NOX2 and NOX4 isoforms are abundantly expressed and have been implicated in the damage that occurs when blood flow is restored to ischemic tissue.[1][2] this compound has emerged as a promising small molecule inhibitor targeting these specific isoforms, offering a potential therapeutic avenue to mitigate cardiac injury.[1][3]

Discovery and Development

This compound was identified by Glucox Biotech through a high-throughput screening campaign of a 40,000-compound chemical library.[1] The primary screen aimed to identify inhibitors of NOX4 activity in a whole-cell assay utilizing T-Rex-293 cells with inducible NOX4 overexpression. Initial hits were further validated through counter-screening and dose-response studies to eliminate non-specific compounds and confirm potency. This rigorous process led to the identification of this compound as a lead candidate for further development.

Mechanism of Action

This compound is a specific inhibitor of both NOX2 and NOX4 enzymes. It has been shown to suppress the production of ROS in isolated mouse cardiomyocytes and improve their contractility following hypoxia-reoxygenation. Unlike some other compounds, this compound does not exhibit general antioxidant effects, indicating its specific action on the NOX enzymes. The dual inhibition of NOX2 and NOX4 is thought to be beneficial in the context of ischemia-reperfusion injury, where both isoforms contribute to oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published preclinical studies.

Table 1: In Vitro Efficacy

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 (NOX2) | 1.25 µM | Human Neutrophils | |

| IC50 (NOX4) | 1.25 µM | T-Rex-293 cells (inducible NOX4) / HEK 293 cells (constitutive NOX4) | |

| IC50 (NOX1) | Negligible Inhibition | CHO cells |

Table 2: Ex Vivo Efficacy in Cardiomyocytes

| Condition | Parameter | Result | Reference |

| Hypoxia-Reoxygenation | ROS Production | Significant Inhibition | |

| Hypoxia-Reoxygenation | Cardiomyocyte Contractility | Improved Performance |

Table 3: Ex Vivo Efficacy in Perfused Heart

| Condition | Parameter | Result | Reference |

| Ischemia-Reperfusion | Contractile Function | Improved | |

| Ischemia-Reperfusion | Flow Resistance | Significantly Lower |

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's action and the general workflow for its initial identification.

Caption: Proposed mechanism of this compound in cardioprotection.

Caption: High-throughput screening workflow for this compound discovery.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Throughput Screening for NOX4 Inhibition

-

Cell Line: T-Rex-293 cells with inducible NOX4 overexpression.

-

Assay Format: 384-well plate format.

-

Readout: Amplex Red-based assay to measure hydrogen peroxide production (fluorescence).

-

Procedure:

-

T-Rex-293 cells with inducible NOX4 were plated in 384-well plates.

-

NOX4 expression was induced.

-

Compounds from a 40,000 diverse chemical library were added to the wells.

-

The Amplex Red assay was performed to measure NOX4 activity.

-

Fluorescence was read to identify compounds that inhibited ROS production.

-

-

Hit Criteria: Compounds demonstrating over 50% inhibition were selected as primary hits.

Cardiomyocyte Isolation and Hypoxia-Reoxygenation Model

-

Animal Model: Adult C57BL/6 mice.

-

Isolation Procedure:

-

Mice were anesthetized, and hearts were excised.

-

Hearts were mounted on a Langendorff apparatus and perfused with a calcium-free buffer containing collagenase.

-

The digested heart tissue was gently teased apart to release individual cardiomyocytes.

-

Calcium was gradually reintroduced to the cell suspension.

-

-

Hypoxia-Reoxygenation Protocol:

-

Isolated cardiomyocytes were subjected to 60 minutes of hypoxia.

-

This was followed by 2 hours of reoxygenation.

-

This compound or a vehicle control was added during the reoxygenation phase.

-

Measurement of ROS in Cardiomyocytes

-

Fluorescent Probe: Carboxy-H2DCFDA.

-

Procedure:

-

Cardiomyocytes were loaded with the Carboxy-H2DCFDA probe.

-

Following the hypoxia-reoxygenation protocol, the fluorescence intensity was measured.

-

An increase in fluorescence indicates an increase in ROS production.

-

Langendorff Perfused Heart Model of Ischemia-Reperfusion

-

Preparation: Mouse hearts were isolated and perfused in a retrograde manner via the aorta using a modified Langendorff setup.

-

Ischemia-Reperfusion Protocol:

-

Hearts were subjected to a period of global ischemia.

-

This was followed by a period of reperfusion with oxygenated buffer.

-

This compound or vehicle was included in the perfusion buffer during reperfusion.

-

-

Functional Assessment: Cardiac contractile function was monitored throughout the experiment.

Conclusion

This compound is a novel and specific dual inhibitor of NOX2 and NOX4, discovered through a comprehensive high-throughput screening process. Preclinical data strongly suggest its potential as a therapeutic agent for conditions characterized by excessive ROS production from these enzymes, particularly in the context of cardiac ischemia-reperfusion injury. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and related compounds.

References

- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. a-small-molecule-inhibitor-of-nox2-and-nox4-improves-contractile-function-after-ischemia-reperfusion-in-the-mouse-heart - Ask this paper | Bohrium [bohrium.com]

Target Validation of GLX481304: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the target validation for GLX481304, a specific inhibitor of the NADPH oxidase (NOX) isoforms Nox2 and Nox4. This compound has demonstrated potential in preclinical models of ischemic cardiac injury by mitigating reactive oxygen species (ROS) production. This guide details the quantitative data supporting its inhibitory activity, the experimental protocols for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, excessive ROS production is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders. The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production. Among the seven isoforms, Nox2 and Nox4 are prominently expressed in cardiomyocytes and have been linked to the damage observed in ischemia-reperfusion injury.[1]

This compound has been identified as a potent and selective inhibitor of both Nox2 and Nox4.[2][3] This guide serves to provide drug development professionals and researchers with a detailed understanding of the preclinical validation of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against Nox isoforms has been quantified through various in vitro assays. The following table summarizes the key potency data.

| Target | IC50 (µM) | Cell System | Assay Type | Reference |

| Nox4 | 1.25 | T-Rex-293 cells with inducible Nox4 expression | Amplex Red-based ROS detection | [2] |

| Nox2 | 1.25 | Isolated human neutrophils | ROS detection | [2] |

| Nox1 | Negligible effect | CHO cells overexpressing Nox1 | Amplex Red-based ROS detection |

Experimental Protocols

The following sections detail the methodologies employed in the target validation of this compound.

Cell-Based Nox4 Inhibition Assay

This assay quantifies the ability of this compound to inhibit ROS production in a cellular context with overexpressed Nox4.

-

Cell Line: T-Rex-293 cell line with tetracycline-inducible expression of human Nox4.

-

Assay Principle: The Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine) reacts with hydrogen peroxide (H₂O₂), a downstream product of Nox4 activity, in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ generated.

-

Protocol:

-

Seed T-Rex-293-Nox4 cells in a 384-well plate and induce Nox4 expression with tetracycline.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Add the Amplex Red/HRP reaction mixture to each well.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

-

A counter-screen is performed by adding exogenous H₂O₂ to ensure the compound does not interfere with the assay components.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based Nox2 Inhibition Assay

This assay assesses the inhibitory effect of this compound on Nox2 activity in a native cellular system.

-

Cell Source: Human neutrophils isolated from peripheral blood.

-

Assay Principle: Phorbol 12-myristate 13-acetate (PMA) is used to stimulate the assembly and activation of the Nox2 complex in neutrophils, leading to a "respiratory burst" and the production of superoxide (O₂⁻). The generation of ROS is detected using a chemiluminescent or fluorescent probe.

-

Protocol:

-

Isolate human neutrophils from healthy donor blood using density gradient centrifugation.

-

Pre-incubate the isolated neutrophils with different concentrations of this compound.

-

Stimulate the cells with PMA to activate Nox2.

-

Add a ROS detection reagent (e.g., luminol or a fluorescent probe) and measure the signal over time using a luminometer or plate reader.

-

-

Data Analysis: The IC50 value is determined from the dose-response curve.

Nox1 Selectivity Assay

This assay is performed to determine the selectivity of this compound for Nox2/4 over Nox1.

-

Cell Line: Chinese Hamster Ovary (CHO) cells engineered to overexpress human Nox1.

-

Protocol: The protocol is similar to the Nox4 inhibition assay, utilizing the Amplex Red reagent to detect ROS production following cellular stimulation appropriate for Nox1 activation.

-

Data Analysis: The lack of significant inhibition at concentrations effective against Nox2 and Nox4 demonstrates the selectivity of this compound.

Visualizations

The following diagrams illustrate key pathways and workflows related to the target validation of this compound.

Caption: High-throughput screening and hit validation workflow for this compound.

Caption: Simplified signaling pathway of Nox2 activation and its inhibition by this compound.

References

GLX481304: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and biological activities of GLX481304, a selective inhibitor of NADPH oxidase 2 (Nox2) and Nox4. The information is compiled for researchers, scientists, and professionals involved in drug development, with a focus on cardiovascular disease and pathologies associated with oxidative stress.

Core Chemical Properties

This compound is a small molecule inhibitor with specific physicochemical characteristics that are crucial for its biological activity and potential therapeutic applications.

| Property | Value | Reference |

| CAS Number | 701224-63-7 | MedChemExpress[1] |

| Molecular Formula | C₂₃H₂₉N₇O | Probechem Biochemicals[2] |

| Molecular Weight | 419.53 g/mol | Probechem Biochemicals[2] |

| Appearance | Solid | Probechem Biochemicals[2] |

| Solubility | Soluble in DMSO | MedChemExpress[1] |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month (protect from light) | MedChemExpress |

Biological Activity and Selectivity

This compound is a potent and selective dual inhibitor of Nox2 and Nox4, two key enzymes involved in the production of reactive oxygen species (ROS).

| Parameter | Value | Cell/System | Reference |

| Nox2 IC₅₀ | 1.25 µM | Human neutrophils | MedChemExpress, ResearchGate |

| Nox4 IC₅₀ | 1.25 µM | T-Rex-293 cells (inducible overexpression), CJ HEK 293 cells (constitutive overexpression) | MedChemExpress, ResearchGate |

| Nox1 Activity | Negligible effects | CHO cells | Probechem Biochemicals, ResearchGate |

| General Antioxidant Effect | No general antioxidant effects | DPPH assay | ResearchGate |

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of Nox2 and Nox4. This inhibition leads to a reduction in the production of ROS, which are implicated in various pathological processes, including ischemia-reperfusion injury in the heart.

Caption: this compound inhibits Nox2 and Nox4, reducing ROS production and subsequent cardiomyocyte damage.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the activity of this compound.

Determination of Nox Inhibition

1. Nox4 Inhibition Assay (Amplex Red Assay):

-

Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a downstream product of Nox4 activity. Amplex Red, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the fluorescent compound resorufin.

-

Cell Line: T-Rex-293 cells with inducible Nox4 overexpression or HEK 293 cells with constitutive Nox4 overexpression were used.

-

Methodology:

-

Cells are cultured in a 384-well format.

-

Nox4 expression is induced as required.

-

Cells are treated with various concentrations of this compound.

-

The Amplex Red/HRP solution is added to the wells.

-

Fluorescence is measured to determine the rate of H₂O₂ production.

-

IC₅₀ values are calculated from the dose-response curve.

-

2. Nox2 Inhibition Assay (Isoluminol-based Chemiluminescence Assay):

-

Principle: This assay measures the production of extracellular superoxide by activated neutrophils. Isoluminol is a chemiluminescent probe that reacts with ROS in the presence of a peroxidase to generate light.

-

Cell Type: Human neutrophils are used as a source of Nox2.

-

Methodology:

-

Human neutrophils are isolated and purified.

-

Neutrophils are activated with Phorbol 12-myristate 13-acetate (PMA) to stimulate Nox2-dependent ROS production.

-

The activated neutrophils are treated with different concentrations of this compound.

-

Isoluminol and horseradish peroxidase (HRP) are added to the reaction.

-

Chemiluminescence is measured using a luminometer.

-

The IC₅₀ value is determined by the reduction in light emission in the presence of the inhibitor.

-

Assessment of General Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Principle: This assay assesses the free radical scavenging ability of a compound. DPPH is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant.

-

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

This compound is added to the DPPH solution at various concentrations.

-

The mixture is incubated in the dark.

-

The absorbance is measured at approximately 517 nm.

-

A lack of change in absorbance indicates no direct antioxidant activity. A structurally related but redox-active compound, GLX481369, was used as a positive control.

-

Evaluation of Biological Efficacy

Cardiomyocyte Contractility Assay:

-

Principle: This assay measures the effect of this compound on the contractile function of isolated cardiomyocytes, particularly after a hypoxia-reoxygenation challenge, which mimics ischemia-reperfusion injury.

-

Cell Type: Isolated mouse cardiomyocytes.

-

Methodology:

-

Cardiomyocytes are isolated from mouse hearts.

-

A baseline measurement of cardiomyocyte shortening and calcium transients is recorded.

-

Cells are subjected to a period of hypoxia followed by reoxygenation to induce injury.

-

A subset of cells is treated with this compound during the reoxygenation phase.

-

Cardiomyocyte shortening (a measure of contractility) and intracellular calcium levels are measured and compared between treated and untreated cells.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a Nox inhibitor like this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of Nox2 and Nox4 in various physiological and pathological processes. Its specificity and lack of general antioxidant properties make it a precise instrument for studying the effects of Nox-derived ROS. The data presented in this guide underscore its potential as a lead compound for the development of therapies targeting conditions associated with excessive ROS production, such as cardiac ischemia-reperfusion injury. Further research is warranted to explore its full therapeutic potential.

References

GLX481304: An In-depth Profile of a Selective Dual NOX2/NOX4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform selectivity profile of GLX481304, a small molecule inhibitor of the NADPH oxidase (NOX) family of enzymes. The document details its inhibitory potency against key NOX isoforms, the experimental methodologies used for its characterization, and its mechanism of action in the context of cellular signaling.

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders. The primary enzymatic sources of cellular ROS are the NADPH oxidases (NOXs). The NOX family consists of several isoforms, each with distinct tissue distribution, regulation, and function. This diversity makes isoform-selective NOX inhibitors valuable tools for both basic research and therapeutic development. This compound has emerged as a selective inhibitor of NOX2 and NOX4, two isoforms centrally involved in cardiac and neuronal pathophysiology.[1][2]

Isoform Selectivity Profile of this compound

This compound demonstrates a clear selectivity for NOX2 and NOX4 isoforms over NOX1.[1][3] Quantitative analysis of its inhibitory activity reveals low micromolar potency against its target isoforms.

| Isoform | IC50 (µM) | Cell System | Notes |

| NOX1 | Negligible effect | CHO cells overexpressing NOX1 | --- |

| NOX2 | 1.25 | Human neutrophils | Activated with Phorbol 12-myristate acetate (PMA). |

| NOX4 | 1.25 | HEK 293T-Rex and CJ HEK 293 cells overexpressing NOX4 | --- |

Table 1: Inhibitory potency (IC50) of this compound against human NOX isoforms. Data compiled from Szekeres et al., 2021.[1]

Mechanism of Action and Cellular Effects

This compound acts as a direct inhibitor of NOX2 and NOX4 enzymatic activity, thereby reducing the production of ROS. It has been demonstrated that this compound does not possess general antioxidant or ROS-scavenging properties, confirming its specific action on the NOX enzymes. This was confirmed through comparative studies with a structurally similar but redox-active compound, GLX481369. The primary cellular effect of this compound is the suppression of ROS production in cells expressing its target isoforms, such as cardiomyocytes. This inhibition of ROS has been shown to improve cardiomyocyte contractility following ischemia-reperfusion injury.

The following diagram illustrates the established role of NOX2 and NOX4 in cellular signaling and the point of intervention for this compound.

Experimental Protocols

The determination of this compound's isoform selectivity involved a series of robust cell-based assays.

Cell Lines and Culture

-

NOX1: Chinese Hamster Ovary (CHO) cells stably overexpressing NOX1 were utilized.

-

NOX2: Human neutrophils, which endogenously express NOX2, were isolated and used.

-

NOX4: Human Embryonic Kidney (HEK) 293T-Rex cells with inducible NOX4 expression and CJ HEK 293 cells constitutively overexpressing NOX4 were employed.

Isoform Selectivity Assays

A whole-cell assay format was used to assess the inhibitory activity of this compound on each isoform. The general workflow is depicted below.

Amplex Red Assay: The production of hydrogen peroxide (H₂O₂) by the NOX enzymes was quantified using the Amplex Red fluorescence assay. In this assay, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ generated.

NOX2 Activation: For the NOX2 assay, human neutrophils were stimulated with Phorbol 12-myristate acetate (PMA) to activate Protein Kinase C (PKC), which in turn activates the NOX2 complex.

Control for Non-Specific Antioxidant Effects

To ensure that the observed inhibition was due to a direct effect on NOX enzymes and not a general antioxidant effect, this compound was tested in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This compound did not show any significant redox activity in this assay, unlike the control compound GLX481369.

Physicochemical and Pharmacokinetic Properties

This compound exhibits high cell permeability, as determined by a Caco-2 cell monolayer assay. It has also been shown to be non-cytotoxic at effective concentrations in HEK 293 cells.

Conclusion

This compound is a potent and selective dual inhibitor of NOX2 and NOX4. Its well-defined selectivity profile, coupled with its demonstrated cellular activity and favorable preliminary safety profile, makes it a valuable pharmacological tool for investigating the roles of NOX2 and NOX4 in health and disease. Furthermore, it represents a promising lead compound for the development of therapeutics targeting pathologies driven by excessive ROS production from these specific isoforms.

References

- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

GLX481304: A Targeted Approach to Modulating Reactive Oxygen Species Signaling in Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are no longer viewed solely as detrimental byproducts of cellular metabolism but are now recognized as critical signaling molecules involved in a myriad of physiological and pathophysiological processes. The NADPH oxidase (Nox) family of enzymes are primary sources of regulated ROS production. Among these, Nox2 and Nox4 isoforms are key players in cardiovascular health and disease. This technical guide delves into the role of GLX481304, a potent and selective small molecule inhibitor of Nox2 and Nox4, in the modulation of ROS signaling. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its use, and visualize the intricate signaling pathways and experimental workflows involved. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies targeting oxidative stress in cardiovascular diseases.

Introduction to this compound and its Role in ROS Signaling

This compound is a small molecule compound identified through high-throughput screening as a specific inhibitor of the NADPH oxidase isoforms Nox2 and Nox4.[1] These enzymes are significant sources of ROS in the cardiovascular system and have been implicated in the pathophysiology of conditions such as ischemia-reperfusion injury.[1] Unlike general antioxidants, this compound offers a targeted approach by inhibiting the enzymatic source of ROS production, thereby allowing for a more precise modulation of specific signaling pathways.

Functionally, Nox2 and Nox4 catalyze the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O2•−) and hydrogen peroxide (H2O2), respectively. These ROS molecules can then act as second messengers, influencing a variety of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[2][3] By selectively inhibiting Nox2 and Nox4, this compound has been shown to decrease ROS production in cardiomyocytes, leading to improved contractile function, particularly following ischemic events.[2]

Quantitative Data: Inhibitory Profile and Functional Effects of this compound

The efficacy and selectivity of this compound have been quantified in several key studies. The following tables summarize the inhibitory concentrations and the functional impact on cardiac cells and tissues.

Table 1: Inhibitory Potency of this compound against Nox Isoforms

| Nox Isoform | Cell Line/System | IC50 (µM) | Reference |

| Nox1 | CHO cells | Negligible effects | |

| Nox2 | Human neutrophils | 1.25 | |

| Nox4 | HEK 293 cells | 1.25 |

Table 2: Functional Effects of this compound on Cardiomyocytes and Perfused Hearts

| Parameter | Experimental Model | Condition | Effect of this compound | Reference |

| ROS Production | Isolated mouse cardiomyocytes | Hypoxia-reoxygenation | Significant reduction in ROS levels | |

| Cardiomyocyte Contractility | Isolated mouse cardiomyocytes | Hypoxia-reoxygenation | Improved contractile performance | |

| Whole Heart Function | Langendorff-perfused mouse hearts | Ischemia-reperfusion | Improved contractile function |

Signaling Pathways Modulated by this compound

This compound, by inhibiting Nox2 and Nox4, interrupts the generation of ROS that act as signaling molecules. This intervention has significant downstream consequences, particularly on the MAPK signaling pathways, which are central regulators of cellular processes like growth, differentiation, and apoptosis.

This compound-Mediated Inhibition of Nox2/Nox4 and Downstream ROS Signaling

The primary mechanism of this compound is the direct inhibition of Nox2 and Nox4 enzymatic activity. This leads to a reduction in the intracellular concentration of superoxide and hydrogen peroxide. This decrease in ROS availability directly impacts redox-sensitive signaling pathways.

Figure 1. Mechanism of this compound Action.

Impact of this compound on the MAPK Signaling Cascade

ROS generated by Nox2 and Nox4 are known to activate various components of the MAPK signaling cascade, including ERK, JNK, and p38. By reducing ROS levels, this compound can attenuate the activation of these pathways, thereby mitigating cellular responses to stress, such as inflammation and apoptosis.

Figure 2. this compound and MAPK Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study its effects on ROS signaling and cellular function.

High-Throughput Screening for Nox Inhibitors (General Protocol)

The identification of this compound was the result of a high-throughput screening (HTS) campaign. A general workflow for such a screen is outlined below.

Figure 3. High-Throughput Screening Workflow.

Protocol:

-

Compound Library Preparation: A library of small molecule compounds is prepared in a 96- or 384-well plate format at desired concentrations.

-

Cell Plating: Cells engineered to overexpress the target Nox isoform (e.g., HEK293-Nox4) are seeded into microplates.

-

Compound Addition: The prepared compounds are added to the wells containing the cells and incubated for a specific period.

-

ROS Detection Assay: A fluorescent or luminescent probe for ROS (e.g., Amplex Red for H2O2) is added to the wells.

-

Data Acquisition and Analysis: The plate is read using a microplate reader to measure the signal, which is inversely proportional to the inhibitory activity of the compound.

-

Hit Confirmation and Validation: Compounds that show significant inhibition are selected as "hits" and are further validated through secondary assays to confirm their activity and determine their IC50 values.

Measurement of ROS in Isolated Cardiomyocytes

Materials:

-

Isolated adult mouse cardiomyocytes

-

This compound

-

Carboxy-H2DCFDA fluorescent probe

-

Perfusion buffer

-

Confocal microscope

Protocol:

-

Cell Preparation: Isolate cardiomyocytes from adult mice using established enzymatic digestion protocols.

-

Hypoxia-Reoxygenation Challenge: To mimic ischemia-reperfusion, incubate cardiomyocytes in a low-glucose, hypoxic environment for 60 minutes, followed by 2 hours of reoxygenation in a glucose-containing medium. A control group should be maintained under normoxic conditions.

-

This compound Treatment: For the treatment group, add this compound to the medium during the reoxygenation phase.

-

Probe Loading: Load the cardiomyocytes with the ROS indicator Carboxy-H2DCFDA.

-

Imaging: Acquire fluorescence images of the cells using a confocal microscope. The rate of increase in fluorescence intensity corresponds to the rate of ROS production.

-

Data Analysis: Quantify the fluorescence intensity in individual cells over time to determine the rate of ROS production. Compare the rates between control, hypoxia-reoxygenation, and this compound-treated groups.

Ischemia-Reperfusion in a Langendorff Perfused Heart Model

This ex vivo model allows for the assessment of cardiac function in a controlled environment.

Figure 4. Ischemia-Reperfusion Workflow.

Protocol:

-

Heart Isolation: Excise the heart from an anesthetized mouse and immediately cannulate the aorta.

-

Langendorff Perfusion: Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer.

-

Baseline Measurement: Record baseline cardiac function parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.

-

Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Restore perfusion to the heart. For the treatment group, the perfusion buffer should be supplemented with this compound.

-

Functional Assessment: Continuously monitor and record cardiac function during the reperfusion period to assess the recovery of the heart.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of Nox2- and Nox4-mediated ROS signaling in the cardiovascular system. Its specificity allows for the targeted dissection of these pathways, providing insights that are not achievable with non-specific antioxidants. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of inhibiting specific Nox isoforms in the context of cardiovascular diseases driven by oxidative stress. Further research into the downstream effectors of this compound-mediated ROS inhibition will undoubtedly uncover new avenues for drug development and a deeper understanding of redox biology in cardiac health and disease.

References

GLX481304: A Novel Nox2/Nox4 Inhibitor for Cardiovascular Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The generation of reactive oxygen species (ROS) by NADPH oxidase (Nox) enzymes, particularly isoforms Nox2 and Nox4, is a critical factor in the pathophysiology of cardiovascular diseases, including ischemia-reperfusion (I/R) injury.[1][2] While the complete inhibition of these enzymes has yielded variable results, a more selective and graded approach to modulation is emerging as a promising therapeutic strategy.[1][2] This technical guide provides an in-depth overview of GLX481304, a novel small molecule inhibitor of Nox2 and Nox4, for researchers, scientists, and drug development professionals in the cardiovascular field.

Core Mechanism and Pharmacological Profile

This compound is a specific inhibitor of Nox2 and Nox4, demonstrating a potent inhibitory effect with an IC50 of 1.25 µM for both isoforms.[1] Notably, it does not exhibit general antioxidant effects or inhibitory activity against the Nox1 isoform, highlighting its selectivity. The compound has been shown to suppress ROS production in isolated mouse cardiomyocytes and subsequently improve cardiomyocyte contractility.

Pharmacological Properties

A summary of the key pharmacological properties of this compound is presented below, indicating its suitability for in vitro and ex vivo experimental settings.

| Property | Value | Assay | Cell Line | Source |

| IC50 (Nox2) | 1.25 µM | - | Human Neutrophils | |

| IC50 (Nox4) | 1.25 µM | - | CJ HEK 293 | |

| Maximal Nox4 Inhibition | 116% | - | CJ HEK 293 | |

| Nox4 Hill Coefficient | 0.94 | - | CJ HEK 293 | |

| Cell Permeability (PAPP A-B) | 7.4 ± 0.6 x 10⁻⁶ cm/s | Caco-2 cell permeability assay | Caco-2 | |

| Solubility in PBS | ~6 µM | - | - | |

| Cytotoxicity (24h) | 2.4% | LDH Leakage Assay | HEK 293 | |

| Cell Viability (24h) | 75% remaining viable cells | CellTiter-Blue® Cell Viability Assay | HEK 293 |

Efficacy in Preclinical Cardiovascular Models

Studies utilizing isolated cardiomyocytes and whole-heart preparations have demonstrated the therapeutic potential of this compound in the context of ischemia-reperfusion injury.

Effects on Cardiomyocyte Function

In isolated mouse cardiomyocytes subjected to hypoxia-reoxygenation, this compound significantly improved cell shortening responses without altering intracellular Ca2+ levels. This suggests that the compound's beneficial effects are mediated by preventing ROS-induced modifications to the contractile machinery itself, rather than by altering calcium handling.

Effects on Whole-Heart Function

In an ex vivo Langendorff-perfused mouse heart model of ischemia-reperfusion, treatment with this compound resulted in a significant improvement in contractile function. Hearts treated with the inhibitor exhibited a developed pressure that was approximately 75% of the initial value after I/R, a significant improvement compared to untreated controls.

| Parameter | Condition | Control | This compound (1.25 µM) | Time Point | Source |

| Developed Pressure | Post-Ischemia/Reperfusion | Significantly reduced | ~75% of initial value | 120 min reperfusion |

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound in cardioprotection involves the direct inhibition of Nox2 and Nox4, leading to a reduction in ROS production and the subsequent preservation of contractile function.

Caption: Proposed mechanism of this compound in mitigating ischemia-reperfusion injury.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of cardiac ischemia-reperfusion.

Caption: Experimental workflow for Langendorff perfused heart ischemia-reperfusion model.

Experimental Protocols

Isolation of Cardiomyocytes and Hypoxia/Reoxygenation Challenge

-

Animal Model: Adult C57BL/6 mice are used for cardiomyocyte isolation.

-

Isolation Procedure: Cardiomyocytes are isolated using established enzymatic digestion protocols.

-

Hypoxia-Reoxygenation: Isolated cardiomyocytes are subjected to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion.

-

Treatment: this compound or a solvent control is added to the cell culture medium.

-

Functional Analysis: Cardiomyocyte contractility and intracellular Ca2+ transients are measured using appropriate fluorescent indicators and imaging techniques. ROS production is quantified using sensors like Carboxy-H2DCFDA.

Langendorff Perfused Heart Model of Ischemia-Reperfusion

-

Heart Isolation: Hearts are excised from adult C57BL/6 mice and mounted on a Langendorff apparatus.

-

Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer.

-

Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Perfusion is restored, and the hearts are allowed to recover for a specified duration (e.g., 2 hours).

-

Treatment: this compound (1.25 µM) or a vehicle control is included in the perfusion buffer.

-

Functional Assessment: Cardiac function parameters, including developed pressure and diastolic pressure, are continuously monitored and recorded.

Conclusion

This compound represents a valuable research tool for investigating the role of Nox2 and Nox4 in cardiovascular pathophysiology. Its selectivity and demonstrated efficacy in preclinical models of ischemia-reperfusion injury make it a promising candidate for further investigation and potential therapeutic development. The detailed information and protocols provided in this guide are intended to facilitate the design and execution of future studies exploring the full potential of this compound in cardiovascular research.

References

- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

GLX481304: A Novel Modulator of Cardiomyocyte Function and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging research surrounding GLX481304 and its effects on cardiomyocyte function. This compound is a novel small molecule inhibitor with specific activity against NADPH oxidase isoforms 2 and 4 (Nox2 and Nox4), key enzymes in the generation of reactive oxygen species (ROS) within cardiac cells.[1][2][3][4] This document summarizes the current understanding of its mechanism of action, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the proposed signaling pathways.

Core Mechanism of Action

This compound has been identified as a selective inhibitor of Nox2 and Nox4, with an IC50 value of 1.25 µM for both isoforms.[1] Notably, it does not exhibit general antioxidant properties or inhibitory effects on Nox1, highlighting its specific pharmacological profile. The primary function of this compound in cardiomyocytes is the suppression of ROS production. This targeted inhibition of Nox2 and Nox4 has been shown to be beneficial in the context of ischemia-reperfusion injury, a condition where excessive ROS generation is a major contributor to cellular damage and contractile dysfunction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Inhibitory Activity of this compound

| Target Isoform | IC50 (µM) | Cell System |

| Nox1 | No significant inhibition | CHO cells |

| Nox2 | 1.25 | Human neutrophils |

| Nox4 | 1.25 | CJ HEK 293 cells |

Data sourced from Szekeres et al., 2021.

Table 2: Effects of this compound on Cardiomyocyte Function Following Hypoxia-Reoxygenation

| Parameter | Condition | Effect of this compound |

| ROS Production | Hypoxia-Reoxygenation | Inhibition of ROS production |

| Contractile Performance | Hypoxia-Reoxygenation | Improved contractility |

| Intracellular Ca2+ Levels | Hypoxia-Reoxygenation | No change in intracellular Ca2+ levels |

Data synthesized from Szekeres et al., 2021.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound in improving cardiomyocyte function post-ischemia-reperfusion is depicted in the following diagrams.

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Caption: Experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

The following methodologies are based on the study by Szekeres et al. (2021) which investigated the effects of this compound on isolated mouse cardiomyocytes and whole hearts.

Cardiomyocyte Isolation and Hypoxia-Reoxygenation Challenge

-

Animal Model: Adult C57BL/6 mice were used for the isolation of ventricular cardiomyocytes.

-

Isolation Procedure: Hearts were retrogradely perfused with a collagenase-containing solution to digest the cardiac tissue and release individual cardiomyocytes.

-

Hypoxia-Reoxygenation Protocol:

-

Isolated cardiomyocytes were subjected to 60 minutes of hypoxia.

-

This was followed by a 2-hour period of reoxygenation.

-

This compound or a vehicle control (DMSO) was added during the reoxygenation phase.

-

Measurement of Reactive Oxygen Species (ROS)

-

Fluorescent Probe: Intracellular ROS levels were measured using the fluorescent indicator Carboxy-H2DCFDA.

-

Imaging: Fluorescence intensity was monitored using microscopy to quantify the rate of increase in fluorescence, which is proportional to ROS production.

-

Experimental Groups:

-

Control cardiomyocytes (no hypoxia-reoxygenation).

-

Cardiomyocytes subjected to hypoxia-reoxygenation with vehicle control.

-

Cardiomyocytes subjected to hypoxia-reoxygenation with this compound.

-

Assessment of Cardiomyocyte Contractility

-

Cell Shortening: Cardiomyocyte contractility was assessed by measuring the extent and velocity of cell shortening during electrical stimulation.

-

Calcium Transients: Intracellular calcium levels were simultaneously measured using a fluorescent calcium indicator to determine if the effects on contractility were calcium-dependent. The study found that this compound improved contractile performance without altering intracellular Ca2+ levels.

Whole Heart Perfusion (Langendorff)

-

Ex Vivo Model: Intact hearts were isolated and perfused with an oxygenated buffer in a Langendorff apparatus.

-

Ischemia-Reperfusion: Hearts were subjected to a period of global ischemia followed by reperfusion.

-

Functional Measurement: Contractile function of the whole heart was monitored throughout the experiment to assess the effects of this compound treatment. The study reported that this compound treatment resulted in a significantly lower flow resistance and improved contractile function after the ischemia-reperfusion challenge.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for conditions involving cardiac ischemia-reperfusion injury. Its selective inhibition of Nox2 and Nox4 leads to a reduction in oxidative stress and a subsequent improvement in cardiomyocyte contractility, seemingly through a calcium-independent mechanism. Further research is warranted to fully elucidate the downstream targets of ROS that are affected by this compound and to evaluate its efficacy and safety in more complex preclinical models of cardiac disease. The targeted approach of inhibiting specific ROS-generating enzymes, rather than general antioxidant therapy, may offer a more effective strategy for treating cardiovascular diseases characterized by oxidative stress.

References

Methodological & Application

Application Notes and Protocols for GLX481304 in Cardiomyocytes

Introduction

GLX481304 is a novel small molecule inhibitor with high selectivity for NADPH oxidase (Nox) isoforms Nox2 and Nox4.[1][2] These enzymes are significant sources of reactive oxygen species (ROS) in cardiomyocytes and are implicated in the pathophysiology of cardiac conditions such as ischemia-reperfusion injury.[1][3][4] this compound has been demonstrated to effectively reduce ROS production in isolated mouse cardiomyocytes, leading to improved contractile function following hypoxic challenges. These characteristics make this compound a valuable tool for investigating the roles of Nox2 and Nox4 in cardiac physiology and pathology. This document provides detailed protocols for the application of this compound in primary cardiomyocyte cultures, including methods for assessing its effects on ROS generation and cellular contractility.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on published research.

| Parameter | Value | Cell/System | Notes |

| IC50 (Nox2) | 1.25 µM | Human Neutrophils (PMA-stimulated) | Measures inhibition of Nox2-dependent ROS production. |

| IC50 (Nox4) | 1.25 µM | HEK293 Cells | Measures inhibition of Nox4 activity. |

| Effective Concentration | 1.25 µM | Isolated Mouse Cardiomyocytes & Perfused Hearts | Concentration shown to improve contractility and reduce ROS post-hypoxia without negative effects on normoxic function. |

| Stock Solution | 10 mM in DMSO | - | The final DMSO concentration in experiments should be kept low (<0.1%). |

| Solubility | Low in physiological saline (~6 µM) | PBS | Easily dissolved in DMSO. |

Signaling Pathway

The signaling pathway diagram below illustrates the mechanism of action of this compound in cardiomyocytes. Under pathological conditions such as ischemia-reperfusion, Nox2 and Nox4 are activated, leading to increased production of ROS. Elevated ROS can contribute to cellular damage and contractile dysfunction. This compound selectively inhibits Nox2 and Nox4, thereby reducing ROS production and mitigating its downstream detrimental effects.

Caption: Mechanism of this compound action in cardiomyocytes.

Experimental Protocols

Protocol 1: Assessment of this compound on ROS Production in Cardiomyocytes

This protocol details the steps to measure the effect of this compound on ROS generation in isolated cardiomyocytes subjected to a hypoxia-reoxygenation challenge.

Materials:

-

Isolated primary cardiomyocytes

-

This compound (10 mM stock in DMSO)

-

Cell culture medium

-

Carboxy-H2DCFDA dye

-

Hypoxia chamber

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Isolate primary cardiomyocytes from adult mice and plate them on laminin-coated dishes. Allow cells to attach and stabilize.

-

This compound Treatment: Prepare working solutions of this compound in cell culture medium. A final concentration of 1.25 µM is recommended. A vehicle control (DMSO, <0.1%) should be run in parallel.

-

ROS Dye Loading: Load the cardiomyocytes with a ROS-sensitive dye, such as Carboxy-H2DCFDA, according to the manufacturer's instructions.

-

Hypoxia-Reoxygenation:

-

Induce hypoxia by placing the cells in a hypoxia chamber for a specified duration (e.g., 60 minutes).

-

Following hypoxia, reoxygenate the cells by returning them to a normoxic incubator for a period (e.g., 2 hours).

-

-

Data Acquisition: Measure the fluorescence intensity of the ROS dye using a fluorescence microscope or plate reader. The rate of increase in fluorescence is indicative of ROS production.

-

Analysis: Compare the fluorescence intensity in this compound-treated cells to the vehicle-treated control cells under both normoxic and hypoxia-reoxygenation conditions.

Protocol 2: Evaluation of this compound on Cardiomyocyte Contractility

This protocol describes how to assess the impact of this compound on the contractile function of isolated cardiomyocytes.

Materials:

-

Isolated primary cardiomyocytes

-

This compound

-

IonOptix or similar contractility measurement system

-

Cell culture medium

-

Field stimulation electrodes

Procedure:

-

Cell Preparation and Treatment: Isolate and plate cardiomyocytes as described in Protocol 1. Treat the cells with this compound (1.25 µM) or vehicle control.

-

Contractility Measurement:

-

Place the culture dish on the stage of an inverted microscope equipped with a contractility measurement system.

-

Pace the cardiomyocytes using field stimulation at a physiological frequency (e.g., 1 Hz).

-

Record cell shortening (contractility) and calcium transients (if desired) for individual cardiomyocytes.

-

-

Experimental Conditions: Perform measurements under baseline (normoxic) conditions and after a hypoxia-reoxygenation challenge as described in Protocol 1.

-

Data Analysis: Analyze the recorded traces to determine parameters such as percentage of cell shortening, and time to peak shortening. Compare these parameters between the this compound-treated and vehicle control groups.

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the effects of this compound on cardiomyocytes.

Caption: General workflow for cardiomyocyte experiments with this compound.

References

- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a-small-molecule-inhibitor-of-nox2-and-nox4-improves-contractile-function-after-ischemia-reperfusion-in-the-mouse-heart - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. portal.research.lu.se [portal.research.lu.se]

Application Notes for GLX481304 in Langendorff Perfusion Setup

Product: GLX481304

Topic: Application in Isolated Perfused Heart (Langendorff) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor of NADPH oxidase isoforms Nox2 and Nox4, which are key generators of reactive oxygen species (ROS) in cardiomyocytes.[1][2][3] These enzymes have been implicated in the pathophysiology of ischemia-reperfusion (I/R) injury.[1][2] this compound has been shown to selectively inhibit Nox2 and Nox4 with an IC50 value of 1.25 µM, without significant effects on Nox1 or general antioxidant activity. In isolated mouse hearts subjected to I/R injury, this compound has demonstrated a protective effect by improving the recovery of contractile function. These application notes provide a detailed protocol for utilizing this compound in a Langendorff perfusion system to investigate its cardioprotective effects.

Mechanism of Action

This compound exerts its cardioprotective effects by inhibiting the production of ROS in cardiomyocytes. During ischemia and subsequent reperfusion, there is an upregulation of Nox2 and Nox4 activity, leading to a burst of ROS. This oxidative stress contributes to cellular damage and contractile dysfunction. By selectively inhibiting these enzymes, this compound mitigates the detrimental effects of excessive ROS, leading to improved cardiac function post-ischemia. The beneficial effects are attributed to direct actions on cardiomyocytes, preventing ROS-induced modifications of the contractile machinery.

Experimental Applications

The Langendorff perfusion model is a powerful ex vivo technique to study the direct effects of compounds on the heart, independent of systemic neural and hormonal influences. The application of this compound in this setup is particularly useful for:

-

Investigating the role of Nox2 and Nox4 in ischemia-reperfusion injury.

-

Evaluating the cardioprotective potential of novel therapeutic agents targeting oxidative stress.

-

Elucidating the signaling pathways involved in ROS-mediated cardiac dysfunction.

Data Presentation

The following tables summarize the key quantitative data from studies utilizing this compound in a Langendorff-perfused mouse heart model subjected to 30 minutes of global ischemia followed by 120 minutes of reperfusion.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| Nox2 | 1.25 µM |

| Nox4 | 1.25 µM |

| Nox1 | Negligible Inhibition |

Data sourced from in vitro assays.

Table 2: Hemodynamic Parameters in Langendorff Perfused Mouse Hearts

| Parameter | Time Point | Control Group | This compound (1.25 µM) Group |

| Vascular Resistance (mmHg min/ml) | 5 min post-reperfusion | 43.9 ± 6.6 | 27.5 ± 2.6 |

| 120 min post-reperfusion | 78.2 ± 15.2 | Not significantly different | |

| Perfusion Pressure (mmHg) | 5 min post-reperfusion | 88.6 ± 5.1 | 80.9 ± 1.8 |

| 120 min post-reperfusion | 95.4 ± 2.7 | 93.6 ± 1.3 | |

| Perfusion Flow (ml/min) | 5 min post-reperfusion | 2.3 ± 0.3 | 3.1 ± 0.24 |

| 120 min post-reperfusion | 1.6 ± 0.3 | 2.2 ± 0.3 | |

| Diastolic Pressure | 5 min post-reperfusion | Higher (impaired relaxation) | Lower (improved relaxation) |

| Developed Pressure | 5 min post-reperfusion | Lower (impaired contractility) | Higher (improved contractility)* |

*Indicates a statistically significant difference (P < 0.05) compared to the control group.

Experimental Protocols

Langendorff Perfusion Protocol for Ischemia-Reperfusion Injury in Mouse Heart

1. Animal Preparation:

- Adult C57BL/6 mice are used for these experiments.

- Anesthetize the mouse with an appropriate anesthetic agent (e.g., sodium pentobarbital).

- Administer heparin to prevent blood coagulation.

- Perform a thoracotomy to expose the heart.

- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

2. Cannulation and Perfusion Setup:

- Identify the aorta and carefully cannulate it with a Langendorff apparatus cannula.

- Secure the cannula to the aorta to prevent leakage.

- Initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 and 5% CO2, maintained at 37°C.

- The perfusion pressure should be maintained at approximately 90 mmHg.

3. Stabilization and Baseline Measurement:

- Allow the heart to stabilize for a period of 20-30 minutes.

- During stabilization, monitor and record baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

- A balloon catheter can be inserted into the left ventricle to measure isovolumetric pressure.

4. Ischemia-Reperfusion Protocol:

- Baseline: Perfuse the heart with standard Krebs-Henseleit buffer for a baseline period.

- Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

- Reperfusion: Reinitiate perfusion with either standard Krebs-Henseleit buffer (Control group) or Krebs-Henseleit buffer containing 1.25 µM this compound (Treatment group) for 120 minutes.

- Continuously monitor and record hemodynamic parameters throughout the reperfusion period. The heart should be paced at 6 Hz throughout the experiment, except during the ischemic period.

5. Data Analysis:

- Analyze the recorded data to determine the recovery of cardiac function.

- Key parameters to assess include the rate of pressure development (+dP/dt), the rate of pressure decay (-dP/dt), LVDP, and diastolic pressure.

- Compare the functional recovery between the control and this compound-treated groups.

Visualizations

Caption: Signaling pathway of this compound in cardioprotection.

Caption: Experimental workflow for Langendorff perfusion with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GLX481304 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLX481304 is a potent and specific small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4, with IC50 values of 1.25 µM for both isoforms.[1][2][3] It has been demonstrated to suppress the production of reactive oxygen species (ROS) in isolated mouse cardiomyocytes and improve contractile function following ischemia-reperfusion injury in ex vivo heart models.[1][2] this compound exhibits low cellular toxicity and high membrane permeability, making it a valuable tool for investigating the roles of Nox2 and Nox4 in cardiovascular diseases and other pathologies driven by oxidative stress. This document provides detailed application notes and protocols for the use of this compound in mice, based on available preclinical data.

Mechanism of Action

This compound selectively inhibits the Nox2 and Nox4 isoforms of NADPH oxidase, enzymes that are key sources of ROS in cardiomyocytes. Overproduction of ROS by Nox2 and Nox4 is implicated in the pathophysiology of ischemia-reperfusion injury. By inhibiting these enzymes, this compound reduces oxidative stress, which in turn helps to preserve cardiomyocyte contractility and overall cardiac function.

Below is a diagram illustrating the signaling pathway affected by this compound.

In Vitro and Ex Vivo Data

The primary research on this compound has been conducted on isolated mouse cardiomyocytes and ex vivo perfused hearts. The key quantitative data from these studies are summarized below.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (Nox2) | 1.25 µM | Human Neutrophils | |

| IC50 (Nox4) | 1.25 µM | HEK293 cells | |

| IC50 (Nox1) | Negligible Inhibition | CHO cells | |

| Effective Concentration | 1.25 µM | Isolated Mouse Cardiomyocytes |

Recommended Protocols

Ex Vivo Langendorff Perfused Mouse Heart Model

This protocol is adapted from the methodology used to evaluate the efficacy of this compound in an ischemia-reperfusion injury model.

Objective: To assess the effect of this compound on cardiac function in an ex vivo model of ischemia-reperfusion.

Materials:

-

Adult C57BL/6 mice

-

This compound

-

Krebs-Henseleit buffer

-

Langendorff perfusion system

-

Instrumentation for monitoring cardiac function (e.g., pressure transducer)

Experimental Workflow:

Procedure:

-

Heart Isolation: Anesthetize the mouse and surgically excise the heart.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus.

-

Perfusion: Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate.

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

-

Baseline Recordings: Record baseline cardiac function parameters, including heart rate, left ventricular developed pressure, and coronary flow.

-

Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

-

Reperfusion: Reinitiate perfusion with Krebs-Henseleit buffer containing 1.25 µM this compound.

-

Functional Assessment: Continuously monitor and record cardiac function during the reperfusion period.

Proposed In Vivo Dosing Protocol for Mice

Disclaimer: To date, there is no published data on the in vivo administration of this compound in mice. The following protocol is a representative guideline based on in vivo studies of other Nox inhibitors in mice. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage for this compound.

Objective: To provide a starting point for evaluating the in vivo efficacy of this compound in a mouse model of disease.

Materials:

-

This compound

-

Vehicle (e.g., 15% Cremophor® in saline)

-

Mouse model of interest

Suggested Dosing and Administration:

| Parameter | Recommendation | Rationale/Reference |

| Dose Range | 1 - 10 mg/kg | Based on in vivo studies of other Nox inhibitors like GSK2795039 and GKT137831. |

| Administration Route | Intraperitoneal (i.p.) injection | A common and effective route for systemic delivery in mice. |

| Frequency | Once or twice daily | Dependent on the pharmacokinetic profile of this compound, which is currently unknown. |

| Vehicle | 15% Cremophor® in saline | A vehicle used for other Nox inhibitors with similar properties. |

Procedure:

-

Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the chosen vehicle.

-

Dose-Ranging Study: Begin with a low dose (e.g., 1 mg/kg) and escalate to higher doses while monitoring for signs of toxicity.

-

Efficacy Study: Once a safe and potentially effective dose is determined, administer this compound to the mouse model according to the study design.

-

Pharmacokinetic Analysis: It is highly recommended to perform pharmacokinetic studies to determine the half-life, bioavailability, and optimal dosing interval of this compound in mice.

Safety and Toxicity

Existing data from in vitro studies suggest that this compound has low to no cellular toxicity. However, comprehensive in vivo toxicity studies have not yet been reported. It is crucial to conduct thorough safety and toxicity assessments as part of any in vivo experimental plan.

Conclusion

This compound is a promising research tool for investigating the roles of Nox2 and Nox4 in various disease models. While in vivo dosage information is not yet available, the provided ex vivo protocol and the proposed in vivo dosing guidelines offer a solid foundation for researchers to begin their investigations. As with any novel compound, careful dose-finding and safety evaluations are paramount for successful and reproducible in vivo studies.

References

Application Notes and Protocols for GLX481304 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLX481304 is a potent and specific small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4, with an IC50 of 1.25 µM.[1][2][3][4] By inhibiting these enzymes, this compound effectively suppresses the production of reactive oxygen species (ROS), playing a crucial role in studying and mitigating oxidative stress in various pathological conditions.[1] It is particularly utilized in research related to ischemic injury to the heart. Given that dimethyl sulfoxide (DMSO) is the primary solvent for solubilizing this compound for in vitro studies, understanding its stability in this solvent is critical for ensuring the accuracy and reproducibility of experimental results.

These application notes provide a comprehensive guide to the stability of this compound in DMSO, including recommended storage conditions, protocols for preparing and handling stock solutions, and a detailed methodology for conducting stability assessments.

Solubility and Preparation of Stock Solutions

This compound is readily soluble in DMSO. Commercial suppliers indicate a solubility of up to 10 mg/mL (23.84 mM) in DMSO. To achieve this concentration, warming, heating to 60°C, and ultrasonication may be necessary. It is highly recommended to use anhydrous, newly opened DMSO for preparing stock solutions, as the hygroscopic nature of DMSO can affect the solubility of the compound.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

-

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

-

-

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 419.52 g/mol .

-

Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If necessary, gently warm the solution in a water bath at a temperature not exceeding 60°C and/or sonicate for 5-10 minutes until the compound is fully dissolved.

-

Visually inspect the solution to ensure it is clear and free of any particulates.

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Recommended Storage and Stability